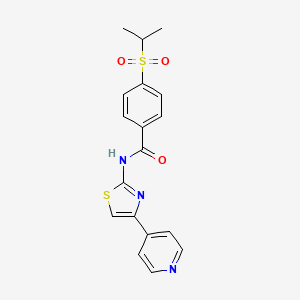

![molecular formula C17H14FNO4 B2899937 N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034564-21-9](/img/structure/B2899937.png)

N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

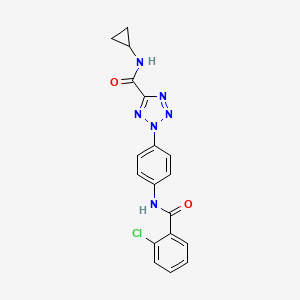

“N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” is a compound that contains a bifuran moiety. Bifuran is a type of organic compound that consists of two furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The specific compound you’re asking about seems to be a derivative of bifuran, with additional functional groups attached.

Molecular Structure Analysis

The molecular structure of bifuran consists of two furan rings . Furan is a five-membered ring with four carbon atoms and one oxygen atom . The specific structure of “N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” would include these two furan rings, along with additional functional groups.Chemical Reactions Analysis

The chemical reactions involving bifuran derivatives can be complex and varied. One study discusses the photolytic coupling of bifuran derivatives for use as biorenewable monomers . The coupling of 5-bromo-2-furfural and furan produced the highest yields .Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a promising alternative to traditional silicon-based solar cells. They utilize organic dyes as sensitizers to absorb sunlight and convert it into electricity. The compound can serve as a sensitizer in DSSCs due to its light-harvesting capabilities. Researchers have explored bifuran/biphenyl derivatives containing this compound, examining their photophysical, electrochemical, and photovoltaic properties . The donor–(π-spacer)–acceptor (D–π–A) strategy, where the π-conjugation linkage facilitates photo-induced intramolecular charge transfer, has been widely studied for effective organic dyes. Notably, dye HB-3 demonstrated the highest efficiency among the investigated dyes, reaching 5.51% with a higher open-circuit voltage (VOC) than the reference dye N3.

Direcciones Futuras

The future directions for research on bifuran derivatives could involve exploring their potential applications in various fields. For instance, one study discusses the use of bifuran derivatives in the development of dye-sensitized solar cells . Another study discusses the synthesis of bifuran compounds for use as building blocks in π-extended materials .

Propiedades

IUPAC Name |

3-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4/c1-21-14-6-4-11(9-13(14)18)17(20)19-10-12-5-7-16(23-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBISBFWVDWONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899854.png)

![(Z)-N-butyl-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899858.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2899859.png)

![7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2899863.png)

![1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one](/img/structure/B2899866.png)

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)

![Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2899873.png)

![7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2899874.png)